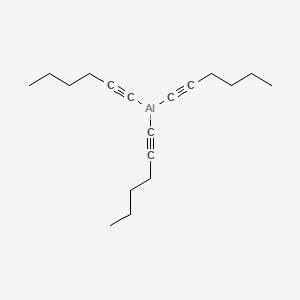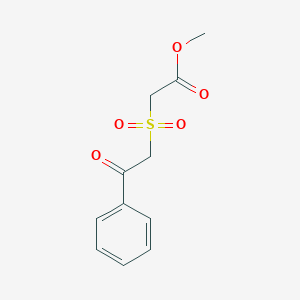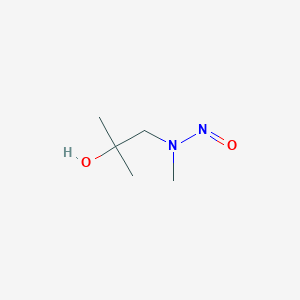
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxy group, a methyl group, and a nitrous amide group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-2-methylpropylamine with nitrous acid under controlled conditions. The reaction typically requires a low-temperature environment to prevent decomposition and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The hydroxy and nitrous groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and nitrous groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a methacrylamide group.
N-(2-Hydroxy-2-methylpropyl)-2,4,8-tetradecatrienamide: Features additional double bonds and a longer carbon chain.
Eigenschaften
CAS-Nummer |
50597-30-3 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N-(2-hydroxy-2-methylpropyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,8)4-7(3)6-9/h8H,4H2,1-3H3 |
InChI-Schlüssel |
PBYJJIHCHXKCAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN(C)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


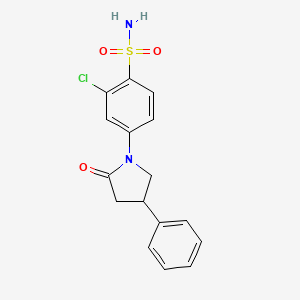
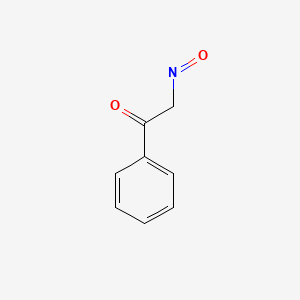
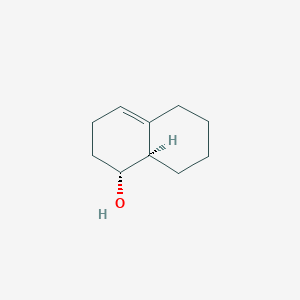
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)

![Thieno[2,3-b]furan](/img/structure/B14668842.png)


